2-chloro-N-(1H-imidazol-2-ylmethyl)aniline
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Overview
Description
2-chloro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C10H10ClN3 It is a derivative of aniline and imidazole, featuring a chloro substituent on the benzene ring and an imidazole moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Imidazole to Aniline: The imidazole moiety is then attached to the aniline derivative through a methylene bridge. This can be achieved by reacting the imidazole with a suitable chloromethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents on the benzene ring.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with receptors to alter their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1H-imidazol-2-ylmethyl)benzamide
- 2-chloro-N-(1H-imidazol-2-ylmethyl)phenylamine
Uniqueness
2-chloro-N-(1H-imidazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and imidazole moieties makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-chloro-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) |
InChI Key |
GMPDHSZMLARYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=NC=CN2)Cl |
Origin of Product |
United States |
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